(Cyclohexylmethyl)triphenylphosphonium iodide (Cyclohexylmethyl)triphenylphosphonium iodide
Brand Name: Vulcanchem
CAS No.: 91312-70-8
VCID: VC3739194
InChI: InChI=1S/C25H28P.HI/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h2-4,7-12,15-20,22H,1,5-6,13-14,21H2;1H/q+1;/p-1
SMILES: C1CCC(CC1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]
Molecular Formula: C25H28IP
Molecular Weight: 486.4 g/mol

(Cyclohexylmethyl)triphenylphosphonium iodide

CAS No.: 91312-70-8

Cat. No.: VC3739194

Molecular Formula: C25H28IP

Molecular Weight: 486.4 g/mol

* For research use only. Not for human or veterinary use.

(Cyclohexylmethyl)triphenylphosphonium iodide - 91312-70-8

CAS No. 91312-70-8
Molecular Formula C25H28IP
Molecular Weight 486.4 g/mol
IUPAC Name cyclohexylmethyl(triphenyl)phosphanium;iodide
Standard InChI InChI=1S/C25H28P.HI/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h2-4,7-12,15-20,22H,1,5-6,13-14,21H2;1H/q+1;/p-1
Standard InChI Key WTXJJRORCSDLEF-UHFFFAOYSA-M
SMILES C1CCC(CC1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]
Canonical SMILES C1CCC(CC1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]

Fundamental Properties and Identification

Chemical Identity and Nomenclature

(Cyclohexylmethyl)triphenylphosphonium iodide is identified by its Chemical Abstracts Service (CAS) registry number 91312-70-8 . The compound is also known by several alternative names, including cyclohexylmethyl(triphenyl)phosphanium iodide and phosphonium, (cyclohexylmethyl)triphenyl-, iodide . The IUPAC name is cyclohexylmethyl(triphenyl)phosphanium;iodide, which accurately describes its chemical composition and structure .

Molecular Properties

The molecular formula of this compound is C25H28P+ .I-, with a calculated molecular weight of 486.36762 g/mol . Its structure contains a central phosphorus atom bonded to three phenyl groups and one cyclohexylmethyl group, forming a positively charged phosphonium cation balanced by an iodide counterion. Additional identification markers include:

PropertyValueSource
CAS Number91312-70-8
Molecular FormulaC25H28P+ .I-
Molecular Weight486.36762 g/mol
MDL ReferenceMFCD09800436
PubChem CID799576
PubChem ID11569332
InChIKeyWTXJJRORCSDLEF-UHFFFAOYSA-M

Computed Physicochemical Properties

Based on computational models, (Cyclohexylmethyl)triphenylphosphonium iodide possesses distinctive physicochemical characteristics that influence its behavior in chemical reactions and biological systems:

PropertyValue
Exact Mass486.09700
Monoisotopic Mass486.09734
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count0
Rotatable Bond Count5

These properties highlight the compound's limited capacity for hydrogen bonding (both as donor and acceptor) and moderate molecular flexibility due to its rotatable bonds .

Structural Analysis and Molecular Architecture

Core Structure and Bonding

The molecular architecture of (Cyclohexylmethyl)triphenylphosphonium iodide features a quaternary phosphonium center with tetrahedral geometry. The central phosphorus atom forms covalent bonds with four carbon atoms: one from the cyclohexylmethyl group and three from the phenyl rings. This arrangement creates a positively charged phosphonium cation that is electrostatically paired with an iodide anion.

Spatial Configuration and Conformational Analysis

The cyclohexyl ring in this compound typically adopts a chair conformation, which is energetically favorable. The methylene bridge between the cyclohexyl ring and the phosphorus atom introduces additional conformational flexibility compared to the direct cyclohexyl-phosphorus connection found in related compounds. This structural feature has significant implications for the compound's reactivity and applications in synthetic chemistry.

Electronic Distribution and Bonding Character

The phosphonium center bears a positive charge that is partially distributed across the surrounding carbon framework. The three phenyl groups contribute to charge delocalization through their aromatic systems, which influences the compound's stability and reactivity patterns. The presence of the iodide counterion, a good nucleophile with high polarizability, further affects the compound's chemical behavior.

Synthetic Methodologies

General Synthetic Routes

The synthesis of (Cyclohexylmethyl)triphenylphosphonium iodide typically follows established routes for quaternary phosphonium salt preparation. The most common approach involves the nucleophilic substitution reaction between triphenylphosphine and (cyclohexylmethyl) halides, with the halide exchange to iodide when necessary.

Reaction Conditions and Optimization

Optimal reaction conditions for the synthesis generally include:

  • Selection of appropriate solvent systems (typically polar aprotic solvents like acetonitrile)

  • Controlled temperature ranges (often reflux conditions)

  • Extended reaction times to ensure complete quaternization

  • Exclusion of moisture and oxygen to prevent side reactions

Purification and Characterization Techniques

Purification of (Cyclohexylmethyl)triphenylphosphonium iodide commonly employs:

  • Recrystallization from suitable solvent systems

  • Column chromatography for removal of impurities

  • Precipitation techniques to isolate the pure salt

Characterization typically relies on:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 31P)

  • Mass spectrometry for molecular weight confirmation

  • Elemental analysis to verify composition

  • Infrared spectroscopy for functional group identification

Analytical Characterization Profiles

Spectroscopic Fingerprints

(Cyclohexylmethyl)triphenylphosphonium iodide exhibits characteristic spectroscopic features that facilitate its identification and purity assessment:

  • 31P NMR spectroscopy shows a distinctive signal in the range of δ 25-30 ppm, confirming the quaternary phosphonium environment

  • 1H NMR reveals complex patterns for the aromatic protons of the phenyl rings (δ 7.5-8.0 ppm) and distinctive signals for the cyclohexyl and methylene protons

  • 13C NMR spectra display characteristic carbon resonances for aromatic, cyclohexyl, and methylene carbons with P-C coupling patterns

Mass Spectrometric Analysis

Mass spectrometric analysis typically reveals:

  • Molecular ion peak corresponding to the phosphonium cation (m/z 359, C25H28P+)

  • Fragmentation patterns including loss of phenyl groups and cyclohexyl moieties

  • High-resolution mass spectrometry confirming the exact mass of 486.09734

X-ray Crystallographic Data

Crystal structure analysis, when available, provides valuable information about:

  • Bond lengths and angles within the phosphonium center

  • Spatial arrangement of the phenyl and cyclohexylmethyl substituents

  • Packing patterns and intermolecular interactions in the solid state

Chemical Reactivity and Transformation Pathways

General Reactivity Patterns

The chemical behavior of (Cyclohexylmethyl)triphenylphosphonium iodide is largely governed by:

  • The electrophilic nature of the phosphonium center

  • The nucleophilic character of the iodide counterion

  • The steric influence of the bulky triphenyl and cyclohexylmethyl groups

Ylide Formation and Applications

A significant aspect of this compound's chemistry involves its ability to form ylides:

  • Deprotonation at the α-carbon of the cyclohexylmethyl group by strong bases generates a phosphorus ylide

  • These ylides are valuable intermediates in Wittig and related olefination reactions

  • The cyclohexylmethyl group provides distinctive steric and electronic properties to the resulting ylide

Phase-Transfer Catalysis

The amphiphilic nature of (Cyclohexylmethyl)triphenylphosphonium iodide makes it potentially useful in phase-transfer catalysis applications:

  • The lipophilic phosphonium cation can facilitate the transfer of reagents between aqueous and organic phases

  • The cyclohexylmethyl group enhances lipophilicity compared to simpler phosphonium salts

  • The iodide counterion can participate in nucleophilic substitution reactions

Structure-Activity Relationships

Comparative Analysis with Related Phosphonium Salts

Phosphonium SaltStructural FeatureImpact on Properties and Reactivity
(Cyclohexylmethyl)triphenylphosphonium iodideMethylene spacer between cyclohexyl and PIncreased flexibility, modified steric environment
Cyclohexyl triphenylphosphonium iodideDirect cyclohexyl-P connectionMore rigid structure, different steric profile
Benzyl triphenylphosphonium chlorideAromatic methylene groupEnhanced acidity of benzylic protons, different electronic effects
Methyl triphenylphosphonium iodideSimple methyl groupLess sterically hindered, different ylide reactivity

Electronic and Steric Effects

The specific structural features of (Cyclohexylmethyl)triphenylphosphonium iodide contribute to its unique reactivity profile:

  • The cyclohexylmethyl group provides moderate steric bulk while maintaining flexibility

  • The methylene linker between the cyclohexyl ring and phosphorus modifies the electronic environment around the phosphonium center

  • These combined effects influence the compound's performance in various applications, particularly in ylide chemistry and catalysis

Applications in Organic Synthesis

Wittig and Related Olefination Reactions

(Cyclohexylmethyl)triphenylphosphonium iodide serves as a precursor to specialized phosphorus ylides that can be used in various olefination reactions:

  • Creation of carbon-carbon double bonds with specific substitution patterns

  • Stereoselective olefin synthesis utilizing the steric influence of the cyclohexylmethyl group

  • Application in the synthesis of complex organic molecules and natural products

Specialized Catalytic Applications

The compound's potential catalytic applications include:

  • Phase-transfer catalysis in multiphasic reaction systems

  • Promotion of specific transformations through phosphonium salt intermediates

  • Stereoselective reactions exploiting the chiral environment created by the cyclohexylmethyl group

Modern Research Developments

Recent Synthetic Innovations

Current research continues to explore new synthetic applications:

  • Development of more efficient routes to prepare (Cyclohexylmethyl)triphenylphosphonium iodide

  • Investigation of greener synthesis protocols with reduced environmental impact

  • Exploration of flow chemistry techniques for continuous production

Emerging Applications in Materials Science

Potential applications in materials science may include:

  • Development of phosphonium-based ionic liquids for specialized applications

  • Creation of organophosphorus polymers with unique properties

  • Exploration of self-assembled structures utilizing phosphonium-anion interactions

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